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Abstract

Raf265, also known as CHIR-265, is a potent, orally bioavailable small-molecule inhibitor
targeting key kinases involved in cancer cell proliferation and angiogenesis. Primarily
recognized as a pan-Raf inhibitor, it demonstrates significant activity against B-Raf, C-Raf, and
the oncogenic B-Raf V600E mutant. Additionally, Raf265 is a potent inhibitor of Vascular
Endothelial Growth Factor Receptor 2 (VEGFR?2), a critical mediator of angiogenesis. This
dual-targeting mechanism positions Raf265 as a compelling agent in oncology, particularly in
tumors driven by the Ras/Raf/MEK/ERK signaling pathway and those reliant on
neovascularization. This in-depth technical guide provides a comprehensive overview of the
Raf265 target profile, its binding site interactions, and detailed experimental protocols for its

characterization.

Target Profile and Kinase Selectivity

Raf265 exhibits a multi-targeted profile, with high potency against Raf family kinases and
VEGFR2. Its broader selectivity has been characterized across the kinome, revealing a profile
that includes other receptor tyrosine kinases.

Primary Targets: Raf Kinases and VEGFR2
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The primary targets of Raf265 are the serine/threonine kinases of the Raf family and the

receptor tyrosine kinase VEGFRZ2. Inhibition of these targets disrupts two critical pathways in

cancer progression: the MAPK signaling cascade and tumor-induced angiogenesis.[1][2]

Quantitative Kinase Inhibition Profile

The inhibitory activity of Raf265 has been quantified against a panel of kinases using

biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-

maximal effective concentration (EC50) values are summarized below.

Target Kinase Assay Type IC50 / EC50 (nM) Reference
B-Raf (wild-type) Biochemical 3-60 [3]
B-Raf (V600E) Biochemical 3-60 [3]
C-Raf Biochemical 3-60 [3]
VEGFR2 Biochemical 30 (EC50) [3]
PDGFRp Biochemical <100 [4]
c-Kit Biochemical <100 [4]
Src Biochemical >10,000 [2]
LCK Biochemical >6,000 [2]
FYN Biochemical >10,000 [2]

Cellular Activity Profile

The anti-proliferative activity of Raf265 has been evaluated in various cancer cell lines,

demonstrating preferential activity in those with B-Raf mutations.
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Cell Line Cancer Type B-Raf Status IC50 (pM) Reference
Colorectal
HT29 V600E 5-10 [3]
Cancer
MDAMB231 Breast Cancer Wild-type 5-10 [3]
A375M Melanoma V600E 0.14 [1]
SK-MEL-28 Melanoma V600E 0.14 [1]
MALME-3M Melanoma V600E 0.14 [1]

Binding Sites and Mechanism of Action

The mechanism of Raf265 involves direct binding to the ATP-binding pocket of its target
kinases, leading to the inhibition of their catalytic activity.

Raf Kinase Binding

Crystallographic studies of Raf265 in complex with the wild-type B-Raf kinase domain (PDB ID:
5CT7) reveal a Type Il binding mode.[2][5] This means that Raf265 binds to the inactive "DFG-
out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the
start of the activation loop is flipped out of its canonical position.[2] This mode of inhibition is
distinct from Type | inhibitors that bind to the active "DFG-in" conformation.

Key interactions observed in the co-crystal structure include:

e Hinge Region: The imidazole moiety of Raf265 forms hydrogen bonds with the backbone of
Cys532 in the hinge region of B-Raf.[2]

o Hydrophobic Pockets: The trifluoromethylphenyl and benzimidazole groups occupy
hydrophobic pockets within the kinase domain, contributing to the high-affinity binding.[2]

Downstream Signaling Inhibition

By inhibiting Raf kinases, Raf265 effectively blocks the phosphorylation of their downstream
substrates, MEK1 and MEK2.[3] This, in turn, prevents the phosphorylation and activation of
ERK1 and ERK2, leading to the inhibition of the entire MAPK signaling cascade.[3] The
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consequence of this pathway inhibition is the induction of cell cycle arrest and apoptosis in
cancer cells harboring B-Raf mutations.[3]
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Caption: Raf265 inhibits the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of Raf265.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of
Raf265 against Raf kinases.

Materials:

o Recombinant Raf kinase (B-Raf, C-Raf, or B-Raf V600E)
 MEK1 (kinase-dead) as a substrate

e Assay Buffer: 50 mM Tris-HCI (pH 7.5), 15 mM MgCI2, 0.1 mM EDTA, 1 mM DTT
« [y-33P]JATP

» Raf265 (or other test compounds) dissolved in 100% DMSO
e Stop Reagent: 30 mM EDTA

e Wash Buffer

e Phosphocellulose filter plates

 Scintillation fluid

» Microplate reader capable of detecting radioactivity
Procedure:

e Prepare a solution of Raf kinase and MEK1 substrate in the assay buffer.
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Dispense 15 pL of the kinase/substrate mixture into each well of a polypropylene assay
plate.

Add 3 pL of Raf265 (at 10x the final desired concentration) or DMSO (for control wells) to the
appropriate wells.

Initiate the kinase reaction by adding 12 pL of [y-33P]ATP solution.

Incubate the plate at room temperature for 45-60 minutes.

Stop the reaction by adding 70 uL of the stop reagent.

Transfer 90 pL of the reaction mixture to a pre-wetted phosphocellulose filter plate.
Wash the filter plate six times with wash buffer using a vacuum manifold.

Dry the filter plate completely.

Add 100 pL of scintillation fluid to each well.

Measure the radioactivity in each well using a microplate reader.

Calculate the percentage of inhibition for each concentration of Raf265 and determine the
IC50 value.
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Caption: Workflow for the radiometric kinase inhibition assay.
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Cell-Based Phospho-MEK/ERK Assay (Western Blot)

This protocol outlines the use of Western blotting to assess the inhibition of MEK and ERK
phosphorylation by Raf265 in cultured cells.

Materials:

e Cancer cell line of interest (e.g., A375 melanoma cells)

e Cell culture medium and supplements

o Raf265

 Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA Protein Assay Kit

o SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membrane

» Blocking Buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK,
and a loading control (e.g., anti-B-actin or anti-GAPDH)

e HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

o Chemiluminescence imaging system

Procedure:

e Seed cells in multi-well plates and allow them to adhere overnight.

o Treat the cells with various concentrations of Raf265 for the desired time (e.g., 2 hours).

e Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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 Clarify the lysates by centrifugation and determine the protein concentration of the
supernatants using a BCA assay.

e Denature the protein samples by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.
 Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Wash the membrane again with TBST.

o Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.

e Quantify the band intensities to determine the ratio of phosphorylated to total protein for MEK
and ERK.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to measure the anti-proliferative effects of
Raf265 on cancer cell lines.

Materials:

e Cancer cell line of interest

e Cell culture medium and supplements
o Raf265

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO
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e 96-well plates

e Microplate reader

Procedure:

Seed 1 x 10™ cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]
» Treat the cells with a serial dilution of Raf265 (e.g., 0.1 to 10 uM) for 48 hours.[1]

e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

o Carefully remove the medium from each well.

e Add 200 pL of DMSO to each well to dissolve the formazan crystals.[1]

» Measure the absorbance at 595 nm using a microplate reader.[1]

o Calculate the percentage of cell viability relative to the DMSO-treated control cells and
determine the IC50 value.[1]

Clinical Development

Raf265 has been evaluated in Phase | and Il clinical trials for the treatment of patients with
locally advanced or metastatic melanoma.[6][7][8] These studies aimed to determine the safety,
pharmacokinetics, pharmacodynamics, and maximum tolerated dose of the compound.[6][7]

Conclusion

Raf265 is a potent dual inhibitor of Raf kinases and VEGFR2, demonstrating significant anti-
tumor activity in preclinical models and early-phase clinical trials. Its mechanism of action,
involving the inhibition of the MAPK signaling pathway and angiogenesis, provides a strong
rationale for its development as a cancer therapeutic. The experimental protocols detailed in
this guide provide a framework for the further investigation and characterization of Raf265 and
other multi-targeted kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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